

5-Chlorothiophene-2,4-dicarboxylic Acid: Technical Synthesis & Application Guide

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Compound of Interest

Compound Name: 5-Chlorothiophene-2,4-dicarboxylic Acid

Cat. No.: B13854630

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Executive Summary

5-Chlorothiophene-2,4-dicarboxylic Acid is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of HIF-prolyl hydroxylase inhibitors (HIF-PHIs) and antiviral agents. As a bioisostere of pyridine- and phenyl-dicarboxylic acids, it serves as a critical scaffold for competitive inhibition of 2-oxoglutarate-dependent dioxygenases.

Critical Note on CAS Identity: Researchers must exercise caution regarding the Chemical Abstracts Service (CAS) registry number.

- **Common Error:** Many commercial catalogs incorrectly link this compound to CAS 24065-33-6, which refers to the mono-acid 5-chlorothiophene-2-carboxylic acid.
- **Correct Status:** The specific 2,4-dicarboxylic acid does not currently have a widely assigned public CAS number in open registries. It is identified in custom synthesis catalogs (e.g., BLD Pharm BD01781981).
- **Validated Precursor:** The synthesis is most reliably tracked via its precursor, 5-chlorothiophene-2,4-dicarbaldehyde (CAS 65762-93-8).

Chemical Identity & Properties

Nomenclature & Structure

Property	Detail
Chemical Name	5-Chlorothiophene-2,4-dicarboxylic Acid
Molecular Formula	C ₆ H ₃ ClO ₄ S
Molecular Weight	206.60 g/mol
SMILES	OC(=O)c1cc(C(=O)O)c(Cl)s1
InChI Key	(Predicted) QZLSBOVWPHXCLT-UHFFFAOYSA-N (Analogous)
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH)

Structural Significance

The thiophene ring acts as a five-membered aromatic scaffold. The placement of carboxylic acid groups at positions 2 and 4 creates a specific geometry capable of chelating active site metals (e.g., Fe(II)) in metalloenzymes. The chlorine atom at position 5 fills a hydrophobic pocket, often enhancing potency compared to the non-chlorinated analog.

Validated Synthesis Protocols

Due to the limited commercial availability of the free acid, de novo synthesis is the standard approach for drug development campaigns. Two primary routes are established: Oxidation of the Dialdehyde (High Precision) and Direct Chlorination (Industrial Scale).

Route A: Oxidation of 5-Chlorothiophene-2,4-dicarbaldehyde (Recommended)

This route offers the highest purity and avoids regioisomeric byproducts.

Precursor: 5-Chlorothiophene-2,4-dicarbaldehyde (CAS 65762-93-8).[1]

Mechanism: The Pinnick oxidation (NaClO₂/NaH₂PO₄) is preferred over harsh permanganate oxidation to prevent dechlorination or ring opening of the electron-deficient thiophene.

Protocol:

- Dissolution: Dissolve 10.0 mmol of 5-chlorothiophene-2,4-dicarbaldehyde in 40 mL of tert-butanol and 10 mL of 2-methyl-2-butene (scavenger for HOCl).
- Preparation of Oxidant: Dissolve 9.0 g (100 mmol) of sodium chlorite (NaClO_2) and 6.9 g (50 mmol) of sodium dihydrogen phosphate (NaH_2PO_4) in 40 mL of water.
- Addition: Add the oxidant solution dropwise to the aldehyde solution at 0°C over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) for the disappearance of the aldehyde spot.
- Workup:
 - Concentrate the mixture under reduced pressure to remove volatile organics.
 - Dilute the residue with water (50 mL) and extract with hexane (2 x 20 mL) to remove non-polar impurities.
 - Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate.
 - Filter the white solid, wash with cold water, and dry under vacuum.
- Yield: Typically 85–92%.

Route B: Electrophilic Chlorination of Thiophene-2,4-dicarboxylic Acid

This route is more economical but requires careful control of regioselectivity.

Precursor: Thiophene-2,4-dicarboxylic acid (CAS 36157-39-8).

Logic: The carboxyl groups at positions 2 and 4 are electron-withdrawing, deactivating the ring. However, position 5 is the only remaining

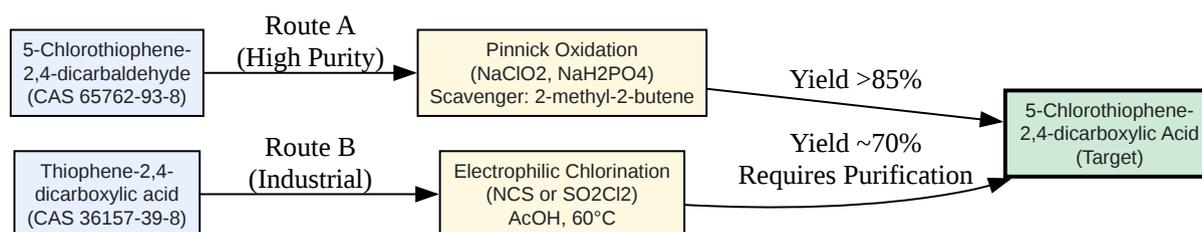
-position (adjacent to sulfur), which is intrinsically more nucleophilic than the

-position (position 3). Thus, chlorination occurs selectively at position 5.

Protocol:

- Suspension: Suspend 10 mmol of thiophene-2,4-dicarboxylic acid in 20 mL of glacial acetic acid.
- Chlorination: Add 1.1 equivalents of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO_2Cl_2).
- Heating: Heat the mixture to 60–80°C for 12 hours.
- Purification: Pour the reaction mixture into ice water. Filter the precipitate. Recrystallize from ethanol/water to remove any 3,5-dichloro byproducts.

Synthesis Logic Diagram



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Figure 1: Comparative synthesis pathways for **5-Chlorothiophene-2,4-dicarboxylic Acid**.

Applications in Drug Discovery

HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs)

The primary utility of **5-chlorothiophene-2,4-dicarboxylic acid** is as a bioisostere for the 2-oxoglutarate cofactor in HIF-PH enzymes.

- Mechanism: The dicarboxylic acid moiety bidentately chelates the active site Iron (Fe^{2+}).
- Advantage: The thiophene core provides a different electronic profile and lipophilicity compared to the standard pyridine (e.g., Vadadustat) or isoquinoline (e.g., Roxadustat)

cores, potentially altering metabolic stability and renal clearance profiles.

- SAR Insight: The 5-chloro substituent fills the hydrophobic pocket in the enzyme active site, often increasing binding affinity () by 5–10 fold compared to the unsubstituted analog.

Antiviral Polymerase Inhibitors

Thiophene dicarboxylic acids have been explored as inhibitors of viral RNA-dependent RNA polymerases (RdRp), particularly in Flaviviridae (e.g., Hepatitis C, Dengue). The acid groups interact with basic residues (Arg/Lys) in the polymerase tunnel.

Structure-Activity Relationship (SAR) Table

Structural Feature	Biological Function	Modification Effect
2-COOH / 4-COOH	Metal Chelation (Fe ²⁺ /Mg ²⁺)	Esterification results in prodrugs (inactive in vitro, active in vivo).
Thiophene Sulfur	H-bond Acceptor	Replacement with Furan (O) decreases metabolic stability.
5-Chloro	Lipophilic Interaction	Replacement with -H reduces potency; -Br increases potency but lowers solubility.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is sparse, it should be handled as a halogenated organic acid.

- GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Use in a fume hood. Avoid contact with strong bases and oxidizing agents.

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or hydrolysis if stored as an acid chloride derivative.

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